molecular formula C25H32N2O5 B10958674 N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10958674
M. Wt: 440.5 g/mol
InChI Key: UKBVLCCQDAFMIX-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a nitrophenoxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenoxy Methyl Group: This step involves the reaction of the furan derivative with 4-methyl-2-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form the nitrophenoxy methyl substituent.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with dicyclohexylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can undergo reduction to form dihydrofuran derivatives.

    Substitution: The nitrophenoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy methyl group can interact with enzymes and receptors, leading to modulation of their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N,N-dicyclohexyl-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxamide: Similar structure but with different substitution pattern on the phenoxy group.

    N,N-dicyclohexyl-5-[(4-methyl-3-nitrophenoxy)methyl]furan-2-carboxamide: Similar structure but with different position of the nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C25H32N2O5/c1-18-12-14-23(22(16-18)27(29)30)31-17-21-13-15-24(32-21)25(28)26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h12-16,19-20H,2-11,17H2,1H3

InChI Key

UKBVLCCQDAFMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N(C3CCCCC3)C4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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